flavonóides 2-arilbenzofurano

2-Arylbenzofurans are a class of bioactive natural products characterized by the fusion of a benzene ring and a benzofuran ring, with an aryl substituent attached at position 2 on the benzofuran ring. These compounds exhibit a diverse array of biological activities due to their unique structural features. Notably, they have shown significant potential in anticancer, anti-inflammatory, and antioxidant applications.

Structurally, these flavonoids typically consist of a four-membered furan ring fused with a six-membered benzene ring, creating a complex yet stable molecular framework. The presence of the aryl group at position 2 on the benzofuran ring allows for diverse chemical modifications, which can influence their pharmacological properties.

In terms of synthesis and isolation, these compounds are often obtained from various natural sources such as plants, fungi, and marine organisms. Their structural complexity makes them challenging to synthesize chemically but also intriguing targets for medicinal chemistry research.

Due to their promising biological activities, 2-arylbenzofurans have attracted significant interest in pharmaceutical and chemical industries, driving further exploration into their potential uses in drug development.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

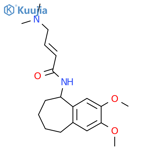

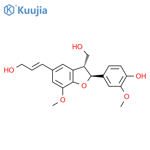

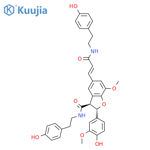

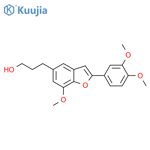

5-O-Methylhierochin D | 97465-82-2 | C20H22O6 |

|

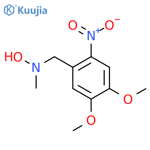

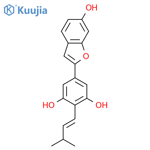

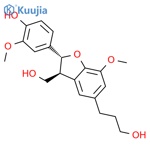

5-(6-Hydroxybenzofuran-2-yl)-2-(3-methylbut-1-en-1-yl)benzene-1,3-diol | 936006-11-0 | C19H18O4 |

|

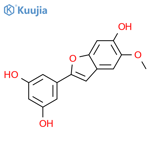

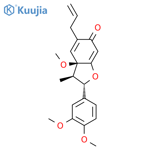

Wittifuran X | 1309478-07-6 | C15H12O5 |

|

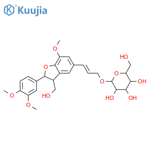

â-D-Glucopyranoside,(2E)-3-[(2R,3S)-2-(3,4- dimethoxyphenyl)-2,3-dihydro-3-(hydroxymethyl)- 7-methoxy-5-benzofuranyl]-2- propenyl | 175556-08-8 | C27H34O11 |

|

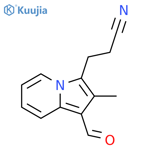

Grossamide | 80510-06-1 | C36H36N2O8 |

|

(2S,3R)-Dihydrodehydroconiferyl Alcohol | 28199-69-1 | C20H24O6 |

|

(-)-Denudatin B | 87402-88-8 | C21H24O5 |

|

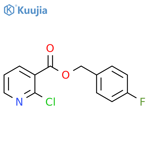

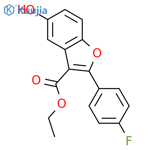

ethyl 2-(4-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate | 691856-86-7 | C17H13FO4 |

|

homoegonol | 17375-66-5 | C20H22O5 |

|

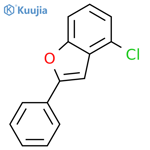

4-chloro-2-phenylbenzofuran | 344562-15-8 | C14H9ClO |

Literatura Relacionada

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

Fornecedores recomendados

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados